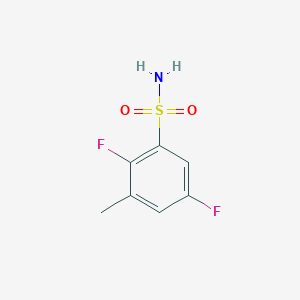

2,5-Difluoro-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLSIASKBARBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Formation of Sulfonyl Chloride Intermediate

A common approach to prepare substituted benzenesulfonamides starts with sulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride to yield the sulfonyl chloride intermediate.

For example, in a related compound, 2-methyl-5-nitrobenzenesulfonyl chloride was prepared by sulfonation of p-nitrotoluene with chlorosulfonic acid in an organic solvent such as chlorobenzene or dichloromethane at 100-150 °C with stirring speeds between 800-100 rpm. The molar ratio of nitrotoluene to chlorosulfonic acid was controlled between 1:1.2 to 1.5 to optimize yield and minimize byproducts. Post-reaction, the mixture was washed with water multiple times and the organic phase concentrated to isolate the sulfonyl chloride intermediate.

| Parameter | Condition |

|---|---|

| Starting material | p-Nitrotoluene |

| Sulfonating agent | Chlorosulfonic acid |

| Solvent | Chlorobenzene, dichloromethane, or chloroform |

| Temperature | 100-150 °C |

| Stirring speed | 800-100 rpm |

| Molar ratio (substrate:chlorosulfonic acid) | 1:1.2-1.5 |

| Post-treatment | Water washing (2-3 times), organic phase separation, concentration |

Reduction and Amination to Form Sulfonamide

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia under hydrogenation conditions. In the example of 2-methyl-5-nitrobenzenesulfonyl chloride, hydrogenation was performed in the presence of catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel in solvents like methanol, ethanol, or isopropanol at temperatures ranging from 0 to 150 °C and pressures between 0.1 to 2.0 MPa for 3 to 24 hours. After reaction, the mixture was washed with water and purified by concentration and recrystallization steps.

| Parameter | Condition |

|---|---|

| Catalyst | Pd/C, Pd(OH)2/C, Raney Nickel |

| Solvent | Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, THF, acetonitrile |

| Temperature | 0-150 °C |

| Pressure | 0.1-2.0 MPa |

| Reaction time | 3-24 hours |

| Post-treatment | Water washing, concentration, ethanol washing, triethylamine dissolution, water washing, final concentration |

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

Sulfonyl Chlorides: Used for introducing the sulfonamide group.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,5-Difluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula: C₁₃H₈F₅NO₂S Molecular Weight: 337.26 g/mol Substituents:

- 2,5-Difluorophenyl group attached to the sulfonamide nitrogen.

- Trifluoromethyl (-CF₃) at the 3-position of the benzene ring.

Key Differences :

- The trifluoromethyl group in this compound replaces the methyl group in the target molecule. The -CF₃ group is highly electron-withdrawing, increasing acidity and metabolic resistance compared to the methyl group.

- The fluorine count (5 vs. 2 in the target compound) enhances polarity but may reduce membrane permeability.

Potential Applications:

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula : C₁₇H₁₃F₃N₂O₄S

Molecular Weight : 422.36 g/mol

Substituents :

- Pyrrolidinyl ring with 2,5-dioxo and 3-phenyl substituents.

- Trifluoromethyl (-CF₃) at the 2-position of the benzene ring.

Key Differences :

- The pyrrolidinyl-dioxo-phenyl moiety introduces a rigid, planar structure, enabling π-π stacking interactions absent in the target compound.

- Higher molecular weight (422 vs. ~275 estimated for the target compound) may limit blood-brain barrier penetration.

Potential Applications:

2-Phenylbenzimidazole-5-sulfonic Acid

Molecular Formula : C₁₃H₁₀N₂O₃S

Molecular Weight : 274.30 g/mol

Substituents :

- Benzimidazole core with a phenyl group at the 2-position.

- Sulfonic acid (-SO₃H) at the 5-position.

Key Differences :

- The benzimidazole core replaces the benzene ring, increasing aromaticity and UV absorption.

- Sulfonic acid group (strongly acidic) contrasts with the sulfonamide (weakly acidic), altering solubility and biological targeting.

Potential Applications:

- Primarily used in UV-filtering agents (e.g., Ensulizole in sunscreens) due to its stability under light exposure .

Data Table: Structural and Functional Comparison

*Estimated based on structural analogy.

Research Findings and Implications

- Electronic Effects : Fluorine and -CF₃ groups in and enhance electronegativity, improving binding to electron-deficient protein regions. The methyl group in the target compound offers a balance between lipophilicity and steric bulk .

- Bioavailability : The target compound’s lower molecular weight (~209 vs. 337–422 in others) suggests better oral bioavailability, critical for drug candidates.

- Application Specificity : ’s sulfonic acid group renders it unsuitable for intracellular targets but ideal for topical formulations, whereas sulfonamides (Target, –2) are better suited for systemic drugs .

Biological Activity

2,5-Difluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO2S. It features a benzene ring substituted with two fluorine atoms and a methyl group, which significantly influences its chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide are utilized to introduce fluorine atoms, while sulfonyl chlorides are used to incorporate the sulfonamide group in the presence of bases like pyridine. The unique positioning of the substituents on the benzene ring enhances its stability and modifies its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with molecular targets such as proteins and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to sulfonamides, including this compound. In vitro assays have demonstrated that these compounds can inhibit the viability of various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The concentration required for 50% inhibition (IC50) was determined using MTT assays, indicating significant cytotoxic activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | XX |

| This compound | MCF-7 | XX |

| This compound | HeLa | XX |

Note: Specific IC50 values for this compound need to be filled based on experimental results.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that related fluorinated benzenesulfonamides exhibit high binding affinities for carbonic anhydrase (CA) isoforms. This suggests that this compound could serve as a lead compound for developing selective CA inhibitors .

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of sulfonamide derivatives for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising anticancer activity .

- Enzyme Binding Affinity : Another investigation focused on fluorinated benzenesulfonamides as covalent inhibitors of carbonic anhydrases. The findings revealed that certain derivatives had binding affinities more than tenfold higher than previously synthesized compounds, highlighting the potential of structurally related compounds like this compound in drug development .

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 2,5-Difluoro-3-methylbenzenesulfonamide?

- Methodology : A common approach involves sulfonation of a fluorinated aromatic precursor. For example, bromo-fluorobenzenesulfonyl chloride derivatives (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride, CAS 771-67-5) can serve as intermediates. Subsequent amidation with methylamine under controlled pH (e.g., in anhydrous DCM with triethylamine) yields the sulfonamide product. Purity is enhanced via recrystallization from ethanol/water mixtures.

- Key reagents :

| Reagent | CAS RN | Role | Reference |

|---|---|---|---|

| 2-Bromo-5-fluorobenzenesulfonyl chloride | 771-67-5 | Sulfonyl precursor | |

| Methylamine hydrochloride | 593-51-1 | Amidation agent | N/A |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : NMR is critical for confirming fluorine positions. For example, two distinct fluorine signals (δ ~ -110 to -120 ppm) indicate substitution at C2 and C5.

- IR : Strong absorption bands near 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) confirm sulfonamide groups.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 221.03 (CHFNOS).

- Reference data : NIST Chemistry WebBook provides validated spectral libraries for cross-comparison .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX tools address them?

- Challenges :

- Disorder in fluorine or methyl groups due to thermal motion.

- Twinning or low-resolution data complicating phase determination.

- Solutions :

- SHELXL : Robust for small-molecule refinement. Use

ISORandDELUcommands to restrain thermal parameters for disordered atoms. - SHELXD/E : Employ dual-space methods for phase problem resolution, especially with high-throughput data.

- Example : A related sulfonamide structure (2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid) achieved using SHELXL, demonstrating effective refinement even with halogen disorder .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for derivatives of this compound?

- Methodology :

- Iterative cross-validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For instance, discrepancies in methyl group orientation may require re-evaluating dynamic effects (e.g., temperature-dependent NMR).

- Statistical analysis : Calculate values for crystallographic models against spectroscopic data. Use software like Olex2 or Mercury to visualize electron density mismatches.

- Case study : In qualitative research frameworks, iterative data collection and analysis (e.g., triangulating XRD, NMR, and computational models) mitigate bias and enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.